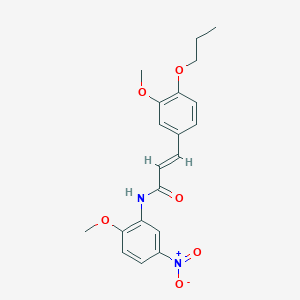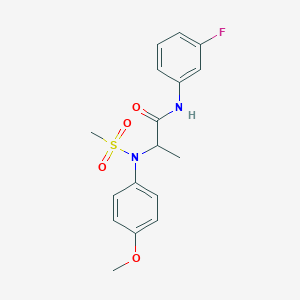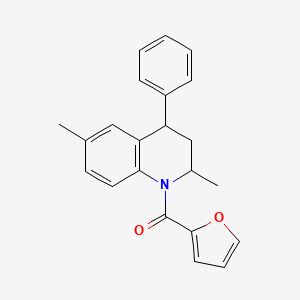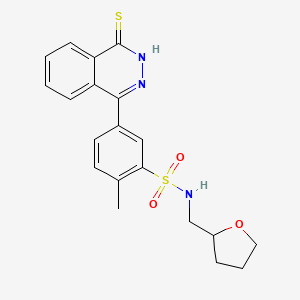![molecular formula C19H16ClN3O4 B4023428 N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)
N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide
Vue d'ensemble
Description
The synthesis and analysis of benzamide derivatives, including those with nitro, chloro, and methyl groups, have been subjects of interest due to their varied biological activities and potential applications in medicinal chemistry. These compounds often exhibit significant antitumor, antimicrobial, and enzyme inhibition activities, making them valuable for drug development.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, nitration, and functional group transformations. For instance, He et al. (2014) described the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by NMR, MS, IR, and X-ray diffraction methods, indicating a common approach for synthesizing complex benzamides (He, Yang, Hou, Teng, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR, and IR spectroscopy. The crystal structure provides insights into the compound's conformation, intermolecular interactions, and potential for biological activity. For example, Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting the importance of molecular structure in understanding the compound's reactivity and function (Palmer, van Zijl, Denny, & Wilson, 1995).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nitroreduction, hydrolysis, and reactions under hypoxic conditions, affecting their biological activity. The study by Kapetanovic et al. (2012) on 2-Chloro-5-nitro-N-phenylbenzamide demonstrated its mutagenicity and pharmacokinetic profile, offering insights into its chemical behavior (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's stability, formulation potential, and interaction with biological targets. Studies on similar compounds, like the one by Morie et al. (1995), which evaluated gastroprokinetic activity of benzamide derivatives, help in understanding these aspects (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity with biological macromolecules, enzyme inhibition, and cytotoxicity, are directly influenced by the structural features of benzamide derivatives. The synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides discussed by Bailleux et al. (1995) provide a model for understanding how modifications in the benzamide core can affect biological activity and chemical properties (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(furan-2-ylmethylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-12-4-5-13(9-17(12)20)22-19(24)16-10-14(23(25)26)6-7-18(16)21-11-15-3-2-8-27-15/h2-10,21H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRSBUPKWPNFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(furan-2-ylmethylamino)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4023359.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)
![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)
![3-allyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4023420.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)


![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4023445.png)
![1-benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023453.png)